N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
Description
N-(Benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic benzothiazole derivative characterized by a propanamide backbone substituted with a p-tolylthio (4-methylphenylthio) group at the 3-position and a benzo[d]thiazol-2-yl moiety at the N-terminus. This compound belongs to a broader class of benzothiazole-based amides, which are studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural uniqueness of this molecule lies in the thioether linkage (p-tolylthio) and the benzothiazole core, which may enhance metabolic stability and target binding compared to simpler amide derivatives.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-12-6-8-13(9-7-12)21-11-10-16(20)19-17-18-14-4-2-3-5-15(14)22-17/h2-9H,10-11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMRSASOXVKMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the reaction of benzo[d]thiazole-2-amine with p-tolylthiol and a suitable acylating agent. One common method involves the use of N-tosylhydrazones and benzo[d]thiazole-2-thiols under metal-free reductive coupling conditions . This method is efficient and tolerates a wide range of substrates, providing high yields and moderate selectivity.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of microwave-assisted catalyst-free and ammonium chloride-catalyzed solvent-free amide coupling has been reported as an effective strategy for the industrial production of these compounds .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: m-CPBA in acetic acid.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes and receptors involved in various biological processes, such as cell cycle regulation and apoptosis.
Pathways Involved: The compound can modulate key signaling pathways, including the p53 pathway, which plays a crucial role in regulating cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Research Findings and Trends
Thioether vs. Ether Substituents : Sulfur-based substituents (e.g., p-tolylthio) generally improve metabolic stability and lipophilicity compared to oxygen-based analogues (e.g., 4-methoxyphenyl), enhancing bioavailability .
Benzothiazole Core Modifications : Methylenedioxy or fluorinated benzothiazoles (e.g., compound 25 ) increase electron-withdrawing effects, improving binding to targets like RIP kinases .
Hybrid Structures : Incorporating heterocycles (e.g., triazolo-pyridine in ) or bioactive moieties (e.g., profen in ) broadens pharmacological scope but complicates synthesis.
Biological Activity
N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a propanamide group with a p-tolylthio substituent. The molecular formula is , with a molecular weight of approximately 344.45 g/mol.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
- Introduction of the p-Tolylthio Group : Reaction with p-tolylthiol in the presence of a base.
- Formation of the Propanamide Moiety : Reaction with propanoyl chloride.
This compound exhibits significant biological activity, particularly in cancer research. Its mechanism involves:
- Induction of Apoptosis : The compound activates the p53 pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines.
- Inhibition of Tumor Growth : In vivo studies have shown reduced tumor size in models treated with this compound.
Anticancer Activity
Research indicates that this compound has potent anticancer properties. A study demonstrated that it effectively induced apoptosis in breast cancer cells through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Studies
-
Breast Cancer Study :
- Objective : To evaluate the efficacy of this compound on breast cancer cells.
- Results : The compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM.
- Lung Cancer Study :
Comparative Analysis
To understand its effectiveness compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Mechanism | IC50 (µM) | Target Cancer Type |
|---|---|---|---|
| This compound | p53 activation | 10 | Breast Cancer |
| N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide | p53 activation | 15 | Lung Cancer |
| N-(pyrimidin-2-yl)benzo[d]thiazole | Cell cycle arrest | 20 | Colon Cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
